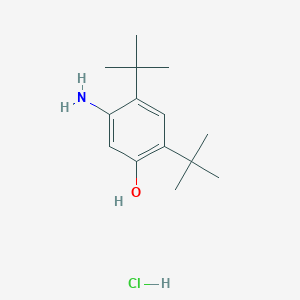

5-Amino-2,4-ditert-butylphenol HCL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2,4-ditert-butylphenol hydrochloride is a chemical compound with the molecular formula C14H24ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-ditert-butylphenol hydrochloride typically involves the reduction of 2,4-di-tert-butyl-5-nitrophenol. One common method includes the use of ammonium formate and palladium on activated carbon as a catalyst. The reaction is carried out in ethanol under reflux conditions .

Industrial Production Methods

An improved industrial process for the preparation of 5-Amino-2,4-ditert-butylphenol hydrochloride involves the hydroxy protection of 2,4-di-tert-butylphenol followed by nitration and subsequent reduction . This method is efficient and yields a high purity product suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2,4-ditert-butylphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Ammonium formate and palladium on activated carbon are used for the reduction of nitro groups.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Aminophenols

Substitution: Alkylated phenols

Applications De Recherche Scientifique

5-Amino-2,4-ditert-butylphenol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: It is a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-Amino-2,4-ditert-butylphenol hydrochloride involves its interaction with specific molecular targets. In the case of its role as an intermediate in Ivacaftor synthesis, the compound contributes to the modulation of ATP-binding cassette transporters. This modulation enhances the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, improving chloride transport in cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Di-tert-butylphenol: A precursor in the synthesis of 5-Amino-2,4-ditert-butylphenol hydrochloride.

5-Nitro-2,4-di-tert-butylphenol: An intermediate in the synthesis process.

Ivacaftor: The final product in which 5-Amino-2,4-ditert-butylphenol hydrochloride is used as an intermediate.

Uniqueness

5-Amino-2,4-ditert-butylphenol hydrochloride is unique due to its specific role in the synthesis of Ivacaftor. Its ability to modulate ATP-binding cassette transporters sets it apart from other similar compounds .

Activité Biologique

5-Amino-2,4-di-tert-butylphenol hydrochloride (HCl) is an organic compound with significant biological activity and applications in pharmaceuticals and organic synthesis. Its unique chemical structure, characterized by the presence of both amino and hydroxyl groups, contributes to its diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Amino-2,4-di-tert-butylphenol HCl has the molecular formula C14H23ClN2O. It is a derivative of phenol where the hydrogen atoms at the 2 and 4 positions are replaced by tert-butyl groups, and an amino group is present at the 5 position. This structure imparts unique reactivity and biological activity.

The biological activity of 5-Amino-2,4-di-tert-butylphenol HCl can be attributed to several key mechanisms:

- Immunomodulatory Effects : The compound stimulates the production of interferons from peripheral blood mononuclear cells, enhancing immune response .

- Antioxidant Properties : It neutralizes free radicals and reduces reactive oxygen species (ROS) production, which helps prevent oxidative damage to cells .

- Pharmacological Role : As an intermediate in the synthesis of ivacaftor, a drug for cystic fibrosis, it enhances CFTR protein function, improving chloride transport across cell membranes .

Antioxidant Activity

Research has demonstrated that 5-Amino-2,4-di-tert-butylphenol exhibits significant antioxidant properties. In vitro studies showed that it effectively scavenges free radicals and inhibits lipid peroxidation, suggesting its potential as a protective agent against oxidative stress-related diseases.

Immunomodulatory Activity

A study highlighted that derivatives of this compound significantly stimulate interferon production in immune cells. This immunomodulatory effect indicates its potential use in therapies aimed at enhancing immune responses in various conditions .

Antimicrobial Activity

Preliminary studies suggest that 5-Amino-2,4-di-tert-butylphenol may possess antimicrobial properties. Its effectiveness against certain bacterial strains was noted, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

Applications in Medicine

5-Amino-2,4-di-tert-butylphenol HCl serves as a crucial intermediate in the synthesis of ivacaftor, which is used to treat cystic fibrosis. The drug improves the function of CFTR proteins, leading to better chloride transport and alleviating symptoms associated with cystic fibrosis . Additionally, its antioxidant and immunomodulatory properties suggest potential applications in treating oxidative stress-related conditions and enhancing immune responses.

Propriétés

Formule moléculaire |

C14H24ClNO |

|---|---|

Poids moléculaire |

257.80 g/mol |

Nom IUPAC |

5-amino-2,4-ditert-butylphenol;hydrochloride |

InChI |

InChI=1S/C14H23NO.ClH/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15;/h7-8,16H,15H2,1-6H3;1H |

Clé InChI |

YZGNZVXFPBFWNM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.